ND-2158
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Overview
Description
ND-2158 is a potent and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has garnered significant attention due to its potential therapeutic applications in treating autoimmune disorders and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature and patents .
Industrial Production Methods
Industrial production of ND-2158 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet the standards required for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
ND-2158 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: this compound can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
ND-2158 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of IRAK4 and its downstream effects.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Potential therapeutic applications in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, as well as certain cancers like diffuse large B cell lymphoma
Industry: Utilized in the development of new drugs targeting IRAK4 and related pathways.
Mechanism of Action
ND-2158 exerts its effects by selectively inhibiting IRAK4, a key kinase involved in the signaling pathways of toll-like receptors and interleukin-1 receptors. By inhibiting IRAK4, this compound blocks the activation of downstream signaling molecules such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other mediators involved in autoimmune and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
ND-2110: Another potent and selective inhibitor of IRAK4 with similar therapeutic potential.
ND-1659: A negative control compound used in research to compare the effects of IRAK4 inhibition.
Uniqueness
ND-2158 stands out due to its high selectivity and potency in inhibiting IRAK4. It has shown significant efficacy in preclinical models of autoimmune diseases and certain cancers, making it a promising candidate for further development .
Properties
CAS No. |
1388896-07-8 |
---|---|
Molecular Formula |
C22H30N4O4S |
Molecular Weight |
446.57 |
IUPAC Name |
(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide |
InChI |
InChI=1S/C22H30N4O4S/c23-20(28)16(27)11-13-1-6-17-18(13)19-21(24-12-25-22(19)31-17)30-15-4-2-14(3-5-15)26-7-9-29-10-8-26/h12-16,27H,1-11H2,(H2,23,28)/t13-,14?,15?,16+/m1/s1 |
InChI Key |
ZSMULWAVKYFPSS-FPCVCCKLSA-N |
SMILES |
C1CC(CCC1N2CCOCC2)OC3=C4C5=C(CCC5CC(C(=O)N)O)SC4=NC=N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ND-2158; ND 2158; ND2158. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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